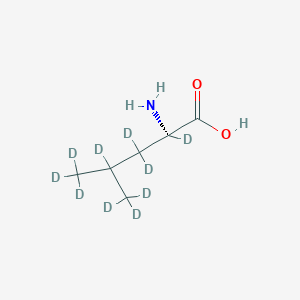![molecular formula C7H9N5 B008968 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 19855-02-8](/img/structure/B8968.png)
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In
Applications De Recherche Scientifique
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine, norepinephrine, and serotonin, neurotransmitters that are important for mood regulation.
Effets Biochimiques Et Physiologiques
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the brain, which can improve memory, learning, and mood. It has also been found to reduce the levels of reactive oxygen species, which can prevent oxidative damage to cells and tissues. Additionally, it has been found to have anti-inflammatory effects, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine for lab experiments is its high purity and stability. This compound can be easily synthesized using various methods and has shown high yields and purity. Additionally, it has a long shelf life and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as other adverse effects.
Orientations Futures
There are several future directions for the study of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine. One direction is the further exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to determine the optimal dosages and administration routes for this compound, as well as its potential side effects and toxicity. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has shown promising results in various scientific research areas. Its unique structure and potential applications have made it a subject of interest for many researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and develop new therapeutic agents based on its structure and properties.
Méthodes De Synthèse
The synthesis of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has been achieved using different methods. One of the most common methods involves the reaction of 3,6-dimethyl-1,2,4-triazolo[4,3-b]pyridazine with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,6-dimethyl-1,2,4-triazolo[4,3-b]pyridazine with hydrazine monohydrate in the presence of a base such as sodium hydroxide. Both methods have shown high yields and purity of the final product.
Propriétés
Numéro CAS |
19855-02-8 |
|---|---|
Nom du produit |
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H9N5/c1-4-3-9-5(2)6-10-11-7(8)12(4)6/h3H,1-2H3,(H2,8,11) |
Clé InChI |
GREKSQSYRPFECA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=NN=C(N12)N)C |
SMILES canonique |
CC1=CN=C(C2=NN=C(N12)N)C |
Synonymes |
5,8-Dimethyl-1,2,4-triazolo[4,3-a]pyrazin-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)



![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)



